Selfotel, also known as CGS 19755, is a synthetic compound with the chemical name (+/−)-cis-4-(phosphonomethyl)2-piperidine carboxylic acid. It is classified as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a significant role in excitatory neurotransmission and is implicated in various neurological conditions. Initially developed for neuroprotection in conditions such as stroke, Selfotel has demonstrated both therapeutic potential and adverse effects, leading to its eventual discontinuation in clinical development due to concerns regarding neurotoxicity and limited efficacy in human trials .
Selfotel can be synthesized through various methods, primarily involving the modification of piperidine derivatives. One notable synthesis route includes a palladium-catalyzed cross-coupling reaction known as Hirao coupling, which combines dialkyl phosphites with bromopyridinecarboxylates. This is followed by hydrolysis and hydrogenation over platinum oxide to yield the desired phosphonopiperidylcarboxylic acids. Nuclear magnetic resonance (NMR) studies indicate that the hydrogenation predominantly proceeds via cis-addition .
The molecular formula of Selfotel is , with a molar mass of approximately 223.165 g/mol. The structure features a rigid piperidine ring substituted with a phosphonomethyl group and a carboxylic acid moiety, which contributes to its activity as an NMDA antagonist. The spatial arrangement of these functional groups is crucial for its interaction with the NMDA receptor.
Selfotel primarily engages in competitive inhibition at the NMDA receptor, where it binds directly to the receptor sites, preventing glutamate from exerting its excitatory effects. This mechanism is pivotal in reducing excitotoxicity associated with various neurological conditions.
The mechanism by which Selfotel exerts its neuroprotective effects involves blocking NMDA receptor-mediated signaling pathways. By inhibiting glutamate binding, Selfotel decreases neuronal excitability and calcium overload, which are critical factors in neuronal injury during conditions such as stroke.
Selfotel exhibits several physical and chemical properties that influence its behavior in biological systems:
Selfotel was primarily investigated for its potential applications in treating neurological disorders such as stroke, traumatic brain injury, and other conditions characterized by excitotoxicity. Despite its initial promise as a neuroprotective agent, clinical trials revealed limited efficacy and potential neurotoxic effects, leading to its discontinuation in further development.
NMDA receptors are ligand-gated ion channels permeable to calcium, critical for synaptic plasticity but deleterious when pathologically overactivated. Excitotoxicity ensues from calcium influx, activating proteases, generating free radicals, and triggering apoptosis [7] [9]. Competitive NMDA antagonists like Selfotel bind the glutamate recognition site, preventing receptor activation without blocking the ion channel pore—a theoretical advantage over noncompetitive antagonists that cause psychotomimetic side effects [5] [9]. Early neuroprotection studies showed Selfotel reduced infarct volume in rodent stroke models by 37–64% and attenuated glutamate release in traumatic brain injury [1] [5]. However, clinical trials revealed that global NMDA receptor blockade could disrupt physiological neurotransmission, complicating therapeutic applications [7] [9].
Selfotel is a cis-isomer phosphono piperidine carboxylic acid analog structurally optimized for high NMDA receptor affinity. Its chemical name is (2R,4S)-4-(phosphonomethyl)piperidine-2-carboxylic acid, with a molecular weight of 223.16 g/mol and the formula C7H14NO5P [3] [8] [10]. The compound features:
Property | Value | Method/Reference |
---|---|---|
Chemical Formula | C7H14NO5P | [3] [10] |
Molecular Weight | 223.16 g/mol | [3] [8] |
IUPAC Name | (2R,4S)-4-(phosphonomethyl)piperidine-2-carboxylic acid | [8] [10] |
CAS Registry Number | 110347-85-8 | [3] [10] |
IC50 (NMDA receptor binding) | 50 nM | [6] [10] |
Solubility | Soluble in DMSO, limited in water | [8] |
Selfotel entered clinical development in the early 1990s following robust preclinical evidence. Phase II trials in acute ischemic stroke suggested potential efficacy, but Phase III trials were terminated prematurely:
These failures mirrored challenges with other NMDA antagonists (e.g., aptiganel, gavestinel), underscoring the narrow therapeutic window and complexity of glutamate signaling in humans [2] [9]. Development ceased by the early 2000s, shifting focus to subunit-specific NMDA modulators (e.g., GluN2B-selective antagonists) [4] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1